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The tables below summarize key efficacy and safety findings for Ensartinib in Chinese patient populations

across different treatment settings.

Table 1: Efficacy of Ensartinib in Advanced ALK-Positive NSCLC

L. Median
. Objective .
Patient Study Type & Progression- . .
. : Response Rate . Intracranial Efficacy
Population Details Free Survival
(ORR)
(mPFS)
ALK TKI- Phase 1 Trial 81.3% 25.73 months Intracranial ORR:
naive (Subgroup, n=?) 66.7%; mPFS: 22.90
[1] months for patients
with measurable brain
metastases
Previously Phase 1 Trial 25.0% 4.14 months Information redacted
TKI-treated (Subgroup,
n=11) [1]
Real-World Retrospective 54.0% Not estimable Information redacted
Setting Study (n=682)

[2]
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Patient Study Type &
Population Details
Adjuvant Phase 3
Setting ELEVATE Trial
(Stage IB- (n=137) [3]
iB)

L Median
Objective

Progression-

Response Rate

Intracranial Efficacy

Free Survival

(ORR)

(mPFS)
Disease-Free Not Reached (HR Information redacted
Survival (DFS): for DFS: 0.20)

86.4% at 24
months (vs. 53.5%
with placebo)

Table 2: Common Treatment-Related Adverse Events (TRAEs)

Adverse Event

Phase 1 Trial (n=48) [1]

Real-World Study (n=682) [2]

Rash

Transaminase Elevation (ALT/AST)

Pruritus

Creatinine Elevation

87.5% (Grade 3: 14.6%)

60.4% (Grade 3 ALT: 12.5%)

45.8%

35.4%

Key Experimental Protocols

21.1%

Information redacted

Information redacted

Information redacted

To evaluate Ensartinib's efficacy and safety, clinical trials followed structured protocols. The diagram below

illustrates the general workflow of a phase 1 dose-escalation and expansion trial, which is fundamental for

determining the recommended dosage and initial safety profile [1].
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Patient Enrollment
(Advanced ALK+ NSCLC)

:

[Dose Escalation Phasej

(3+3 Design)

Dose Levels Tested:
150 mg, 200 mg, 225 mg, 250 mg

l

Primary Objectives:
- Safety & Tolerability
- Dose-Limiting Toxicity (DLT)
- Maximum Tolerated Dose (MTD)
- Recommended Phase Il Dose (RP2D)

TD/RP2D Determined

(Dose Expansion Phaseg

Treatment at RP2D
(225 mg once daily)

Secondary Objectives:
- Pharmacokinetics (PK)
- Anti-tumor Activity (ORR, PFS)
- Pharmacodynamic Biomarkers

Click to download full resolution via product page

Key methodological details include:
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o Patient Eligibility: Patients were adults with pathologically confirmed advanced ALK-positive

NSCLC, an ECOG performance status of 0-1, and adequate organ function [1].

e Dosage and Administration: Ensartinib was administered orally once daily in continuous 28-day

cycles [1].

¢ Primary Endpoints: The phase 1 trial focused on safety, identifying Dose-Limiting Toxicities (DLTS),
and determining the Maximum Tolerated Dose (MTD) and Recommended Phase Il Dose (RP2D) [1].
e Secondary Endpoints & Assessments: These included pharmacokinetics (PK), Objective

Response Rate (ORR), and Progression-Free Survival (PFS). Tumor response was typically
assessed via CT or MRI using RECIST 1.1 criteria, with safety evaluated by NCI CTCAE standards

[2] [1].

Cost-Effectiveness Comparison in China

Economic analysis is crucial for treatment accessibility. The following table compares first-line ALK-TKIs

from the Chinese healthcare system perspective.

Table 3: Cost-Effectiveness Analysis of First-Line ALK-TKIs in China [4] [5]

Incremental QALY vs. Incremental Cost vs. ICER vs. Cost-
Treatment .. .. .. .
Ensartinib Ensartinib Ensartinib Effective?
Ensartinib  (Reference) (Reference) (Reference) -
Crizotinib  -1.13 +$10,677 Dominated by No
Ensartinib
Ceritinib -0.58 -$6,426 Dominated by No
Ensartinib
Brigatinib  -0.09 +$2,672 $29,689/QALY Yes
Alectinib +0.39 +$33,501 $85,900/QALY No
Lorlatinib  +0.35 +$24,358 $69,594/QALY No

Notes: QALY = Quality-Adjusted Life-Year; ICER = Incremental Cost-Effectiveness Ratio. A treatment is

"dominated" by Ensartinib if it is less effective and more costly. The analysis uses a common willingness-
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to-pay threshold of $38,223/QALY.

Emerging Activity in METex14 Skipping Mutations

Recent research explores Ensartinib's potential beyond ALK. The phase 2 EMBRACE trial investigated its
use in patients with advanced NSCLC harboring MET exon 14 skipping (METex14) mutations after prior
therapy failure [6].

e Efficacy: In 30 evaluable patients, the ORR was 53.3% and the disease control rate (DCR) was
86.7%. The median PFS was 6.0 months [6].

e Safety: The safety profile was manageable, with rash (46.7%) being the most common TRAE. No
treatment-related deaths occurred [6].

e Biomarker Analysis: An exploratory circulating tumor DNA (ctDNA) analysis suggested that
clearance of ctDNA after four weeks of treatment was associated with more favorable outcomes [6].

Conclusion

In summary, for Chinese patients with ALK-positive NSCLC:

¢ In TKI-naive patients, Ensartinib demonstrates high systemic and intracranial efficacy.

¢ In the real world, it maintains good performance with a manageable safety profile, rash being the
most notable adverse event.

¢ As an adjuvant therapy, it significantly reduces the risk of recurrence.

e From a health economic perspective, Ensartinib is a cost-effective option compared to several
other ALK-TKIs available in China.

e Emerging evidence also shows its promising anti-tumor activity in a different molecular subset—
METex14 skipping mutation-positive NSCLC.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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